Cas no 876062-39-4 (2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
876062-39-4 structure
商品名:2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS番号:876062-39-4
MF:C12H16BFO2
メガワット:222.063647270203
MDL:MFCD05663874
CID:857880
PubChem ID:12159722

2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質

名前と識別子

    • 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-FLUOROPHENYLBORONIC ACID, PINACOL ESTER
    • 1,3,2-DIOXABOROLANE,2-(2-FLUOROPHENYL)-4,4,5,5-TETRAMETHYL
    • BM123
    • 1-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
    • 2-Fluorophenylboronic Acid Pinacol Ester
    • 1,3,2-DIOXABOROLANE, 2-(2-FLUOROPHENYL)-4,4,5,5-TETRAMETHYL-
    • RZYXBJMVAFMMLQ-UHFFFAOYSA-N
    • BBL102700
    • STL556505
    • AB21994
    • SY051378
    • AM808075
    • AK130092
    • ST24039196
    • F1085
    • V8525
    • (2-FLUOROPHENYL)BORONIC ACID PINACOL
    • 2-(2-Fluoro-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
    • 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
    • 876062-39-4
    • 2-(2-Fluorophenyl)-4 pound not4 pound not5 pound not5-tetramethyl-1 pound not3 pound not2-dioxaborolane
    • EN300-1425761
    • MFCD05663874
    • (2-FLUOROPHENYL)BORONIC ACID PINACOL ESTER
    • Z1336745114
    • Y10112
    • 2-fluorophenylboronic acid, pinacol ester, AldrichCPR
    • AS-18067
    • DTXSID20478863
    • CS-W023174
    • AKOS004115185
    • SCHEMBL9786
    • MDL: MFCD05663874
    • インチ: 1S/C12H16BFO2/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10(9)14/h5-8H,1-4H3
    • InChIKey: RZYXBJMVAFMMLQ-UHFFFAOYSA-N
    • ほほえんだ: FC1C(B2OC(C)(C)C(C)(C)O2)=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 222.12300
  • どういたいしつりょう: 222.1227381g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 252
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 18.5

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.05±0.1 g/cm3 (20 ºC 760 Torr)
  • ゆうかいてん: No data available
  • ふってん: 284.6±23.0°C at 760 mmHg
  • フラッシュポイント: 125.9±22.6℃
  • 屈折率: 1.4830 to 1.4870
  • PSA: 18.46000
  • LogP: 2.12490

2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane セキュリティ情報

2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM137118-100g
2-(2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
876062-39-4 97%
100g
$316 2023-02-01
eNovation Chemicals LLC
D387736-5g
2-Fluorophenylboronic acid pinacol ester
876062-39-4 97%
5g
$385 2024-05-24
abcr
AB175254-1 g
2-Fluorophenylboronic acid, pinacol ester, 97%; .
876062-39-4 97%
1g
€72.90 2023-05-07
abcr
AB175254-5 g
2-Fluorophenylboronic acid, pinacol ester, 97%; .
876062-39-4 97%
5g
€101.30 2023-05-07
Enamine
EN300-1425761-0.25g
2-(2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
876062-39-4 95%
0.25g
$19.0 2023-07-10
Apollo Scientific
PC448019-10g
2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
876062-39-4 95%
10g
£58.00 2023-09-02
Enamine
EN300-1425761-0.05g
2-(2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
876062-39-4 95%
0.05g
$19.0 2023-07-10
Enamine
EN300-1425761-10.0g
2-(2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
876062-39-4 95%
10.0g
$50.0 2023-07-10
ChemScence
CS-W023174-25g
1,3,2-Dioxaborolane, 2-(2-fluorophenyl)-4,4,5,5-tetramethyl-
876062-39-4 ≥97.0%
25g
$109.0 2022-04-26
Cooke Chemical
A4408912-25G
2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
876062-39-4 >98.0%(GC)
25g
RMB 546.40 2025-02-20

2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: tert-Butyl nitrite Solvents: Acetonitrile
リファレンス
Direct synthesis of arylboronic pinacol esters from arylamines
Qiu, Di; et al, Organic Chemistry Frontiers, 2014, 1(4), 422-425

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Acetone ,  Water ;  12 h, rt
リファレンス
Redox-Neutral Borylation of Aryl Sulfonium Salts via C-S Activation Enabled by Light
Huang, Chen; et al, Organic Letters, 2019, 21(23), 9688-9692

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium Solvents: Toluene ;  15 h, 160 °C
リファレンス
Rh-Catalyzed Base-Free Decarbonylative Borylation of Twisted Amides
Bie, Fusheng ; et al, Journal of Organic Chemistry, 2020, 85(23), 15676-15685

ごうせいかいろ 4

はんのうじょうけん
1.1 Solvents: Chloroform ;  3.5 h, reflux
リファレンス
Quantitative determination of the Lewis acidity of phenylboronic catechol esters - Promising anion receptors for polymer electrolytes
Adamczyk-Wozniak, Agnieszka; et al, Inorganic Chemistry Communications, 2011, 14(11), 1753-1755

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: Eosin Solvents: Acetonitrile ;  rt
リファレンス
Metal-free, visible light-induced borylation of aryldiazonium salts: a simple and green synthetic route to arylboronates
Yu, Jian; et al, Advanced Synthesis & Catalysis, 2012, 354(14-15), 2625-2628

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: Palladium diacetate ,  1,4-Bis(diphenylphosphino)butane Solvents: 1,4-Dioxane ;  rt; 15 h, 160 °C
リファレンス
Palladium-Catalyzed Decarbonylative Borylation of Aryl Anhydrides
Zhang, Wenzhi; et al, Journal of Organic Chemistry, 2021, 86(23), 17457-17464

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Dimethylformamide ,  Oxygen Catalysts: Hexakis[μ-[2-amino-1,4-benzenedicarboxylato(2-)-κO1:κO′1]]tetra-μ3-hydroxytetra-… ;  1 h, rt
リファレンス
Piezoelectric Metal-Organic Frameworks Mediated Mechanoredox Borylation and Arylation Reactions by Ball Milling
Ding, Rundong; et al, Chemistry - A European Journal, 2023, 29(20),

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Potassium ethoxide Catalysts: 2772533-30-7 Solvents: Tetrahydrofuran ;  30 min, rt
1.2 12 h, 75 °C
リファレンス
Two β-Diketiminate Zinc Complexes with 1-D Chain and Dinuclear Topologies: Synthesis, Structures, and Catalytic Behavior
Zhang, Liang; et al, European Journal of Inorganic Chemistry, 2022, 2022(20),

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate ,  2-(Dicyclohexylphosphino)biphenyl Solvents: 1,4-Dioxane ;  24 h, 80 °C
リファレンス
Efficient system for facile access to ortho-substituted aryl boronates through palladium-catalysed borylation
Lamola, Jairus L. ; et al, Tetrahedron Letters, 2023, 120,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Palladium(1+), [2-[(acetyl-κO)amino]phenyl-κC][tris(tricyclo[3.3.1.13,7]dec-1-yl… Solvents: Tetrahydrofuran ;  24 - 48 h, rt
1.2 Solvents: Water ;  rt
リファレンス
Room temperature Pd(0)/Ad3P-catalyzed coupling reactions of aryl chlorides with bis(pinacolato)diboron
Dong, Jie; et al, Tetrahedron Letters, 2019, 60(11), 760-763

ごうせいかいろ 11

はんのうじょうけん
1.1 Solvents: Diethyl ether ;  16 h, rt
リファレンス
Salt Metathesis: Tetrafluoroborate Anion Rapidly Fluoridates Organoboronic Acids to give Organotrifluoroborates
Lozada, Jerome; et al, Angewandte Chemie, 2023, 62(16),

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: tert-Butyl nitrite Catalysts: Red 21 Solvents: Acetonitrile ;  2 min, rt; 2 h, rt
リファレンス
One-pot Suzuki coupling of aromatic amines via visible light photocatalyzed metal free borylation using t-BuONO at room temperature
Ahammed, Sabir; et al, Tetrahedron Letters, 2016, 57(14), 1551-1554

ごうせいかいろ 13

はんのうじょうけん
1.1 Catalysts: Dimanganese decacarbonyl Solvents: Acetonitrile ;  2 h, rt
リファレンス
Light- and Manganese-Initiated Borylation of Aryl Diazonium Salts: Mechanistic Insight on the Ultrafast Time-Scale Revealed by Time-Resolved Spectroscopic Analysis
Firth, James D.; et al, Chemistry - A European Journal, 2021, 27(12), 3979-3985

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Lithium methoxide Catalysts: Titanocene dichloride ;  30 min, 100 °C
1.2 24 h, 100 °C
リファレンス
Catalytic Boration of Alkyl Halides with Borane without Hydrodehalogenation Enabled by Titanium Catalyst
Wang, Xianjin ; et al, Angewandte Chemie, 2021, 60(22), 12298-12303

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: N,N-Bis(1-methylethyl)boranamine Catalysts: Ferrocene Solvents: Acetonitrile ;  2.5 h, rt
1.2 Reagents: Methanol ;  0 °C; 1 h, rt
1.3 Solvents: Diethyl ether ;  4 h, rt
リファレンス
Iron-Catalyzed Borylation of Arenediazonium Salts to Give Access to Arylboron Derivatives via Aryl(amino)boranes at Room Temperature
Marciasini, Ludovic D.; et al, Advanced Synthesis & Catalysis, 2013, 355(6), 1083-1088

ごうせいかいろ 16

はんのうじょうけん
1.1 Catalysts: Tetramethylammonium fluoride ,  Bis[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene]nickel Solvents: Methylcyclopentane ;  15 h, 80 °C
リファレンス
Preparing (Multi)Fluoroarenes as Building Blocks for Synthesis: Nickel-Catalyzed Borylation of Polyfluoroarenes via C-F Bond Cleavage
Zhou, Jing; et al, Journal of the American Chemical Society, 2016, 138(16), 5250-5253

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate ,  9-[1,1′-Biphenyl]-2-yl-9-phosphabicyclo[3.3.1]nonane Solvents: 1,4-Dioxane ;  24 h, 50 °C
リファレンス
Efficient system for facile access to ortho-substituted aryl boronates through palladium-catalysed borylation
Lamola, Jairus L. ; et al, Tetrahedron Letters, 2023, 120,

ごうせいかいろ 18

はんのうじょうけん
1.1 Catalysts: (SP-4-1)-[2,6-Bis[[bis(1-methylethyl)phosphino-κP]methyl]pyridine-κN][(trimethyl… ;  24 h, 80 °C
リファレンス
Cobalt-Catalyzed C-H Borylation
Obligacion, Jennifer V.; et al, Journal of the American Chemical Society, 2014, 136(11), 4133-4136

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Potassium methoxide Catalysts: 2924983-97-9 Solvents: Toluene ;  30 min, rt
1.2 12 h, rt → 120 °C
リファレンス
Syntheses, characterizations and catalytic properties of three zinc complexes and one lithium compound chelated by β-diketiminate ligands
Lu, Yanhua; et al, New Journal of Chemistry, 2023, 47(18), 8933-8941

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Potassium ethoxide Catalysts: 2598091-30-4 Solvents: Tetrahydrofuran ;  30 min, rt
1.2 12 h, 75 °C
リファレンス
Zinc Complexes with an Ethylene-Bridged Bis(β-diketiminate) Ligand: Syntheses, Structures, and Applications as Catalysts in the Borylation of Aryl Iodides
Li, Yafei; et al, Organometallics, 2021, 40(4), 482-489

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Phenothiazine Solvents: Acetonitrile ;  24 h
リファレンス
Visible Light-Induced Borylation of C-O, C-N, and C-X Bonds
Jin, Shengfei; et al, Journal of the American Chemical Society, 2020, 142(3), 1603-1613

ごうせいかいろ 22

はんのうじょうけん
1.1 Solvents: Diethyl ether ;  18 h, rt
リファレンス
Palladium(II)-catalysed ortho-arylation of N-benzylpiperidines
Tan, Peng Wen; et al, Chemical Communications (Cambridge, 2015, 51(21), 4406-4409

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: tert-Butyl nitrite Solvents: Acetonitrile ;  2 h, 80 °C
リファレンス
Synthesis of Pinacol Arylboronates from Aromatic Amines: A Metal-Free Transformation
Qiu, Di; et al, Journal of Organic Chemistry, 2013, 78(5), 1923-1933

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Chloro[rel-(3aR,9aS)-1,3,3a,4,9,9a-hexahydro-1,3-bis(1-methylethyl)-4,9[1′,2′]-b… Solvents: tert-Butyl methyl ether ;  25 °C; 5 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
リファレンス
A Bicyclic N-Heterocyclic Carbene as a Bulky but Accessible Ligand: Application to the Copper-Catalyzed Borylations of Aryl Halides
Ando, Shin; et al, Journal of Organic Chemistry, 2015, 80(19), 9671-9681

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: Sodium hydride Catalysts: Cuprous iodide Solvents: Tetrahydrofuran ;  6 - 12 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Formation of Arylboronates by a CuI-Catalyzed Coupling Reaction of Pinacolborane with Aryl Iodides at Room Temperature
Zhu, Wei; et al, Organic Letters, 2006, 8(2), 261-263

ごうせいかいろ 26

はんのうじょうけん
1.1 Reagents: 2,6-Di-tert-butyl-4-methylphenol ,  Potassium carbonate Catalysts: Palladium chloride ,  Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ,  2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)pyridine ,  Tris[3,5-bis(trifluoromethyl)phenyl]phosphine Solvents: 1,2-Dichloroethane ;  12 h, 120 °C
リファレンス
Transformations of Aryl Ketones via Ligand-Promoted C-C Bond Activation
Li, Hanyuan; et al, Angewandte Chemie, 2020, 59(34), 14388-14393

2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials

2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products

2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献

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推奨される供給者
Amadis Chemical Company Limited
(CAS:876062-39-4)2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A862507
清らかである:99%
はかる:100g
価格 ($):220.0